molecular formula C14H21ClN2 B6594829 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride CAS No. 1415560-32-5

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride

Cat. No. B6594829
CAS RN: 1415560-32-5
M. Wt: 252.78 g/mol
InChI Key: QGKOKOMIZSMRQK-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 1415560-32-5 . It has a molecular weight of 252.79 . The IUPAC name for this compound is (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is 1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes involves asymmetric cycloadditions that afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

Nematicidal Activity:

Recent research has focused on synthesizing derivatives of 8-azabicyclo[3.2.1]octan-3-one and evaluating their nematicidal activity. These compounds were tested against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita). Understanding their mode of action could aid in developing eco-friendly nematode control strategies .

Safety and Hazards

The compound is considered hazardous. It can cause serious eye damage, severe skin burns, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions could involve further exploration of the synthesis methods and potential applications of this compound.

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-8-Azabicyclo[32Given that it shares a core structure with tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.

Result of Action

The molecular and cellular effects of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOKOMIZSMRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride

CAS RN

1415560-32-5
Record name 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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